Technical Guide: Physicochemical Properties and Applications of 6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Technical Guide: Physicochemical Properties and Applications of 6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Executive Summary
In modern medicinal chemistry, the search for novel purine and pyrimidine bioisosteres has driven the extensive development of fused nitrogenous heterocycles. Among these, the pyrrolo[2,1-f][1,2,4]triazine scaffold stands out as a privileged, highly versatile core[1]. Specifically, 6-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one serves as a critical intermediate and pharmacophore building block in the design of ATP-competitive kinase inhibitors and antiviral C-nucleoside analogs (such as the precursors to remdesivir)[2].
As an application scientist, understanding the structural nuances of this molecule is essential. The incorporation of a methyl group at the C6 position of the pyrrole ring introduces precise steric bulk. This modification significantly enhances van der Waals interactions within the hydrophobic hinge regions of target kinases (e.g., VEGFR, FGFR, and PI3K), thereby shifting the molecule’s target selectivity profile and improving its binding thermodynamics[3].
Physicochemical Profiling
The functional utility of 6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one is dictated by its electronic distribution and tautomeric behavior. The molecule undergoes lactam-lactim tautomerism; however, under physiological conditions (pH 7.4), the equilibrium strongly favors the 3H-lactam (4-one) form. This structural state provides a highly specific hydrogen-bonding network: the N3-H acts as a critical hydrogen bond donor, while the C4 carbonyl oxygen and the N1/N2 nitrogens act as acceptors.
Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| Core Scaffold | Pyrrolo[2,1-f][1,2,4]triazine |
| Dominant Tautomer | Lactam (3H, 4-one) ⇌ Lactim (4-hydroxy) |
| Hydrogen Bond Donors | 1 (N3-H in lactam form) |
| Hydrogen Bond Acceptors | 3 (N1, N2, C=O) |
| Estimated Lipophilicity (cLogP) | ~0.8 - 1.2 |
| Role in Drug Design | Purine/Pyrimidine Bioisostere |
Synthetic Methodologies
The construction of the pyrrolo[2,1-f][1,2,4]triazine core requires precise control over nitrogen-nitrogen bond formation. The most robust, scalable approach involves the electrophilic N-amination of a substituted pyrrole, followed by a high-temperature cyclocondensation reaction to close the triazine ring[4].
Fig 1. De novo synthetic workflow for the pyrrolotriazine core.
Protocol 1: De Novo Synthesis Workflow
Step 1: N-Amination of the Pyrrole Core
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Reagents: Dissolve ethyl 3-methylpyrrole-2-carboxylate (1.0 eq) in a DMF/water mixture. Cool the solution to 0°C.
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Reaction: Slowly add potassium hydroxide (KOH, 2.5 eq) followed by the dropwise addition of hydroxylamine-O-sulfonic acid (HOSA, 1.5 eq) dissolved in water.
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Extraction: Stir for 4 hours at room temperature. Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 1-amino-3-methylpyrrole-2-carboxylate.
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Causality & Self-Validation: KOH deprotonates the pyrrole nitrogen, increasing its nucleophilicity. HOSA acts as an electrophilic amine source. Maintaining the reaction at 0°C during addition prevents the exothermic decomposition of HOSA. TLC monitoring (Hexane:EtOAc 3:1) validates the complete consumption of the starting material.
Step 2: Cyclocondensation
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Reagents: Suspend the intermediate from Step 1 in neat formamide (10-15 volumes).
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Reaction: Heat the mixture to 150°C under an inert argon atmosphere for 6–8 hours.
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Purification: Cool the mixture to room temperature, pour into ice water, and collect the resulting precipitate via vacuum filtration. Recrystallize from ethanol to afford pure 6-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one.
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Causality & Self-Validation: Formamide serves a dual purpose as both the high-boiling solvent and the C2/N3 atom donor required to close the triazine ring. The high temperature is thermodynamically required to drive the condensation and subsequent expulsion of ethanol and water.
Pharmacological Applications: Kinase Inhibition
Beyond its use in synthesizing antiviral C-nucleosides[1], the 6-methyl-pyrrolotriazine core is heavily utilized in oncology. By mimicking the adenine ring of ATP, these derivatives act as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and FGFR, as well as lipid kinases like PI3K[2].
The 6-methyl group is particularly critical; it projects into the hydrophobic pocket adjacent to the gatekeeper residue in the kinase hinge region. This specific steric interaction prevents ATP from binding, thereby halting the auto-phosphorylation of the kinase and shutting down downstream survival pathways (such as the PI3K/AKT/mTOR cascade)[3].
Fig 2. Kinase inhibition pathway by pyrrolotriazine derivatives.
Experimental Protocol: TR-FRET Kinase Binding Assay
To accurately quantify the binding affinity (IC₅₀) of functionalized 6-methyl-pyrrolotriazine derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.
Step 1: Reagent & Plate Preparation
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Prepare a 10-point 3-fold serial dilution of the pyrrolotriazine derivative in 100% DMSO.
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Transfer 100 nL of the compound into a 384-well low-volume pro-binding microplate using an acoustic liquid handler (e.g., Echo 550).
Step 2: Assay Assembly
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Add 5 µL of the target kinase (e.g., PI3Kα or VEGFR2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells.
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Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
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Initiate the reaction by adding 5 µL of a substrate/ATP mix (at the enzyme's apparent Kₘ for ATP).
Step 3: Detection & Readout
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After a 60-minute incubation, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and the specific Terbium-labeled antibody/fluorophore pair.
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Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a TR-FRET optic module (Excitation: 337 nm, Emission: 665 nm / 615 nm).
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Causality & Self-Validation: TR-FRET is deliberately chosen over standard fluorescence assays to eliminate the high auto-fluorescence background typical of nitrogen-dense fused heterocycles like pyrrolotriazines. The time-resolved delay (typically 50-100 µs) ensures that only the long-lived FRET signal is recorded. The assay must include a known reference inhibitor (e.g., Sorafenib for VEGFR or PI-103 for PI3K) as a positive control to validate the dynamic range and confirm the assay's sensitivity[2].
References
- Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives Source: ResearchGate URL
- Source: PMC (NIH)
- Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides Source: ResearchGate URL
- Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons Source: MDPI URL
